3-Oxo-N,5-diphenyl-1,2-oxazolidine-2-carboxamide
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Overview
Description
3-Oxo-N,5-diphenyl-1,2-oxazolidine-2-carboxamide is a heterocyclic compound that belongs to the oxazolidine family Oxazolidines are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-N,5-diphenyl-1,2-oxazolidine-2-carboxamide typically involves the reaction of aliphatic aldehydes with non-stabilized azomethine ylides. This reaction can produce oxazolidines, pyrrolidines, or Mannich bases, depending on the starting materials and reaction conditions . Another method involves the use of tetrabutylammonium iodide as a catalyst and tert-butyl hydroperoxide in water as the oxidant, enabling the construction of functionalized oxazolidines via oxidative C(sp3)-H functionalization .
Industrial Production Methods
Industrial production methods for oxazolidines often involve multicomponent reactions of 1,2-amino alcohols. These methods can include metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-N,5-diphenyl-1,2-oxazolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Typically involving reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Tetrabutylammonium iodide and tert-butyl hydroperoxide in water.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of functionalized oxazolidines.
Reduction: Formation of reduced oxazolidine derivatives.
Substitution: Formation of substituted oxazolidine derivatives.
Scientific Research Applications
3-Oxo-N,5-diphenyl-1,2-oxazolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-N,5-diphenyl-1,2-oxazolidine-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity and function. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Oxazolidines: Similar in structure but may have different substituents.
Oxazolines: Five-membered rings with one nitrogen and one oxygen atom, but different functional groups.
Thiazolidines: Contain sulfur instead of oxygen in the ring.
Uniqueness
3-Oxo-N,5-diphenyl-1,2-oxazolidine-2-carboxamide is unique due to its specific substituents and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62243-04-3 |
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Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-oxo-N,5-diphenyl-1,2-oxazolidine-2-carboxamide |
InChI |
InChI=1S/C16H14N2O3/c19-15-11-14(12-7-3-1-4-8-12)21-18(15)16(20)17-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20) |
InChI Key |
CVAUJXNTVJLSCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON(C1=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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